molecular formula C13H13ClN2O2 B11771386 Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

Cat. No.: B11771386
M. Wt: 264.71 g/mol
InChI Key: IMAKTPUBTLZSEZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the title compound.

    Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate: Similar structure but lacks the chlorine atom.

    Methyl 2-(5-bromo-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate: Bromine substituted analogue.

Uniqueness

Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

methyl 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetate

InChI

InChI=1S/C13H13ClN2O2/c1-9-11(8-12(17)18-2)13(14)16(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

IMAKTPUBTLZSEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CC(=O)OC)Cl)C2=CC=CC=C2

Origin of Product

United States

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